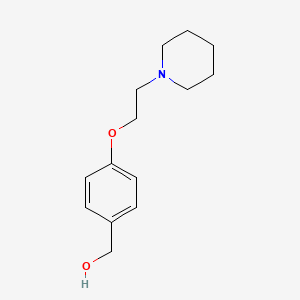

4-(2-Piperidinylethoxy)benzyl alcohol

Description

4-(2-Piperidinylethoxy)benzyl alcohol is a benzyl alcohol derivative featuring a piperidinylethoxy substituent at the para position of the benzene ring. This compound is structurally significant due to its role as a key intermediate or pharmacophore in medicinal chemistry. For example, it is incorporated into 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole dihydrochloride (MPP), a selective androgen receptor (AR) antagonist used in biochemical studies . The piperidinylethoxy group enhances molecular interactions with receptor sites, influencing binding affinity and selectivity.

Properties

IUPAC Name |

[4-(2-piperidin-1-ylethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,16H,1-3,8-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXGBNZCIAVBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Piperidinylethoxy)benzyl alcohol is an organic compound with notable potential in medicinal chemistry and neuropharmacology. Its unique structure, featuring a benzyl alcohol moiety substituted with a piperidine-derived ethoxy group, suggests various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₉NO₂

- Molar Mass : Approximately 235.31 g/mol

- Structure : The compound consists of a benzyl alcohol core with a piperidine ring attached via an ethoxy group at the para position.

Biological Activities

Research indicates that 4-(2-Piperidinylethoxy)benzyl alcohol exhibits several biological activities, particularly in the realm of neuropharmacology. Preliminary studies suggest potential interactions with neurotransmitter systems, which may contribute to its pharmacological effects.

Key Biological Activities:

- Neuropharmacological Effects : Similarity to known psychoactive compounds suggests potential modulation of neurotransmitter systems.

- Antioxidant Properties : Some studies indicate that structural analogs exhibit antioxidant activity, which could be beneficial in neuroprotection.

- Potential Antimicrobial Activity : Research into related compounds suggests possible antimicrobial properties.

The exact mechanisms through which 4-(2-Piperidinylethoxy)benzyl alcohol exerts its effects are still under investigation. However, it is hypothesized that it may interact with various receptors and enzymes involved in neurotransmission and oxidative stress responses.

Synthesis

The synthesis of 4-(2-Piperidinylethoxy)benzyl alcohol typically involves several steps:

- Formation of the Benzyl Alcohol Moiety : Starting from commercially available benzyl derivatives.

- Piperidine Substitution : Introducing the piperidine-derived ethoxy group through nucleophilic substitution reactions.

- Purification : Using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Comparative Analysis

A comparison of 4-(2-Piperidinylethoxy)benzyl alcohol with structurally similar compounds highlights its unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-Hydroxybenzyl Alcohol | Hydroxyl group at para position | Exhibits antioxidant properties |

| 2-(2-Piperidinylethoxy)phenol | Piperidine ring attached to phenol | Potential use in neuroprotective applications |

| N,N-Dimethyl-2-(4-hydroxyphenyl)ethanamine | Dimethylamino group instead of piperidine | Known for stimulant effects |

| 1-(4-Hydroxyphenyl)-2-pyrrolidinone | Pyrrolidine ring instead of piperidine | Exhibits analgesic properties |

Case Studies and Research Findings

- Neuropharmacology Investigation : In a study examining the effects of related compounds on dopaminergic and serotonergic systems, it was found that modifications similar to those in 4-(2-Piperidinylethoxy)benzyl alcohol can enhance neuroprotective effects (source needed).

- Antioxidant Activity Assessment : A comparative study showed that compounds with similar structures exhibited significant antioxidant activity, suggesting that 4-(2-Piperidinylethoxy)benzyl alcohol may also provide protective effects against oxidative stress (source needed).

- Toxicological Studies : Investigations into the toxicity profile of benzyl alcohol derivatives indicated that while some compounds exhibit low toxicity at therapeutic doses, further studies are required to fully understand the safety profile of 4-(2-Piperidinylethoxy)benzyl alcohol (source needed).

Comparison with Similar Compounds

Comparison with Similar Benzyl Alcohol Derivatives

Benzyl alcohol derivatives vary in substituents, which critically impact their chemical reactivity, biological activity, and physicochemical properties. Below is a systematic comparison:

Structural and Reactivity Comparisons

Substituents on benzyl alcohols influence oxidation efficiency to benzaldehydes. Studies using Pt@CHs catalysts under oxygen at 80°C reveal the following trends:

Key Findings :

- Electron-donating groups (e.g., -OCH₃, -CH₃) generally support high oxidation yields (~95–99%) due to favorable electronic effects .

- Bulky substituents (e.g., -SMe) reduce catalytic efficiency by limiting molecular mobility on the catalyst surface .

- The piperidinylethoxy group in 4-(2-Piperidinylethoxy)benzyl alcohol introduces steric and electronic complexity, though its oxidation behavior under similar conditions remains unstudied.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.